molecular formula C15H12ClFO3 B454995 3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438221-62-6

3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No. B454995
CAS RN: 438221-62-6
M. Wt: 294.7g/mol
InChI Key: VQWQSTGVJDBHFF-UHFFFAOYSA-N
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Description

“3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde” is a synthetic compound with the molecular formula C15H12ClFO3 and a molecular weight of 294.71 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12ClFO3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(17)7-13(15)16/h2-8H,9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of chalcone derivatives from halogenated vanillin, evaluating their antioxidant activity. This includes the synthesis of compounds similar to "3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde" through chlorination and bromination of vanillin, followed by Claisen-Schmidt condensation, demonstrating the compound's potential as an antioxidant (Rijal, Haryadi, & Anwar, 2022).

Another study explored the bioconversion potential of the fungus Bjerkandera adusta in producing novel halogenated aromatic compounds, highlighting the flexibility of certain substrates in producing chloro-fluoro-methoxybenzaldehydes, although new chlorinated compounds were not produced (Lauritsen & Lunding, 1998).

Application in Material Science

A study on the synthesis of para substituted 2-hydroxy-3-methoxybenzalideneanilines from 2-hydroxy-3-methoxybenzaldehyde and different para substituted anilines has implications for material science, particularly in understanding the stabilization of tautomers in solid state (Yeap et al., 2003).

Pharmaceutical Applications

The synthesis of fluorinated analogues of combretastatin A-4, using fluoro-substituted benzaldehydes, has shown significant in vitro anticancer properties. This suggests potential pharmaceutical applications for similar fluorinated benzaldehydes in anticancer drug synthesis (Lawrence et al., 2003).

Environmental and Chemical Analysis

Research on the solubility and infinite dilution activity coefficient of chlorovanillin and chloroguaiacol in water over various temperatures has implications for environmental science and chemical analysis, providing insights into the behavior of halogenated benzaldehydes in aqueous environments (Larachi et al., 2000).

Safety And Hazards

The compound is classified under GHS07 for safety, indicating that it may cause eye irritation . Precautionary measures include avoiding eye and skin contact and using personal protective equipment .

properties

IUPAC Name

3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-15-5-2-10(8-18)6-11(15)9-20-12-3-4-14(17)13(16)7-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWQSTGVJDBHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde

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